p-Phenylenediamine

Catalog No.
S566661
CAS No.
106-50-3
M.F
C6H8N2
C6H8N2
C6H4(NH2)2
M. Wt
108.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Phenylenediamine

CAS Number

106-50-3

Product Name

p-Phenylenediamine

IUPAC Name

benzene-1,4-diamine

Molecular Formula

C6H8N2
C6H8N2
C6H4(NH2)2

Molecular Weight

108.14 g/mol

InChI

InChI=1S/C6H8N2/c7-5-1-2-6(8)4-3-5/h1-4H,7-8H2

InChI Key

CBCKQZAAMUWICA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)N

Solubility

4 % at 75 °F (NIOSH, 2024)
SOL IN 100 PARTS COLD WATER; SOL IN ALCOHOL, CHLOROFORM, ETHER
SOL IN HOT BENZENE
Water solubility= 38,000 ppm
Solubility in water, g/100ml at 25 °C: 4
(75 °F): 4%

Synonyms

1,4-benzenediamine, 1,4-phenyldiamine, 1,4-phenylenediamine, 4-phenylenediamine, 4-phenylenediamine bromide, ion(1+), 4-phenylenediamine dihydrochloride, 4-phenylenediamine diperchlorate, 4-phenylenediamine ion (1+), 4-phenylenediamine monohydrobromide, 4-phenylenediamine monohydrochloride, 4-phenylenediamine monohydroiodide, 4-phenylenediamine monooxalate, 4-phenylenediamine monoperchlorate, 4-phenylenediamine monosulfate, 4-phenylenediamine sulfate, black henna, p-phenylenediamine, para-phenylenediamine, paraphenylenediamine, Ursol-D

Canonical SMILES

C1=CC(=CC=C1N)N

Material Science:

  • Polymer Synthesis: p-PD acts as a crucial building block in the synthesis of diverse polymers like aramids (e.g., Kevlar) and polyurethanes. Its ability to form strong covalent bonds with other molecules makes it valuable for creating robust and versatile materials [Source: National Center for Biotechnology Information, PubChem Compound Summary for p-Phenylenediamine, CID=602, ].

Analytical Chemistry:

  • Chemical Sensors: Due to its redox properties, p-PD is employed in the development of electrochemical sensors for detecting various analytes, including heavy metals, environmental pollutants, and biological molecules [Source: "Electrochemical Sensors Based on Modified Electrodes with p-Phenylenediamine Films for Sensitive Detection of Heavy Metal Ions," Analytical Chemistry, 2008, ].

Bioconjugation:

  • Biomolecule Labeling: p-PD's ability to form covalent bonds with biomolecules like proteins and nucleic acids makes it a valuable tool in bioconjugation reactions. This technique allows researchers to attach fluorescent tags, enzymes, or other functionalities to biomolecules for various applications, such as cell imaging and drug delivery [Source: "Bioconjugation of proteins with p-phenylenediamine for cell imaging and drug delivery," Chemical Science, 2013, ].

Medical Research:

  • Antioxidant Properties: Studies have explored the potential antioxidant properties of p-PD, suggesting its possible role in mitigating oxidative stress and associated diseases [Source: "Antioxidant activity of p-phenylenediamine," Food and Chemical Toxicology, 2010, ]. However, further research is necessary to understand its efficacy and safety in this context.

p-Phenylenediamine, with the chemical formula C6H8N2\text{C}_6\text{H}_8\text{N}_2, is an organic compound that appears as a white to purple crystalline solid. It is notable for its ability to oxidize upon exposure to air, resulting in a color change from purple to black. This compound is classified as a weak aromatic base and has a melting point of approximately 284°F (140°C) and a boiling point of 513°F (267°C) under standard atmospheric conditions . p-Phenylenediamine is primarily used in the production of dyes, particularly in hair coloring products, and as a precursor for various polymers, including aramid fibers like Kevlar .

  • PPD is a potential allergen and can cause contact dermatitis, characterized by skin irritation and inflammation [].
  • In severe cases, exposure can lead to respiratory problems and anaphylaxis [].
  • Due to these hazards, alternative hair dye formulations that minimize PPD content are being explored [].
, particularly oxidation. When exposed to air or oxidizing agents, it can form complex mixtures of monomeric, dimeric, oligomeric, and polymeric products. The reactivity of p-phenylenediamine is influenced by factors such as pH, with alkaline conditions accelerating the reaction . One significant reaction involves its interaction with phosgene to produce diisocyanate, which serves as a precursor for urethane polymers . Additionally, it can react with coupling agents in hair dye formulations to create stable dye products while minimizing toxic byproducts .

p-Phenylenediamine exhibits significant biological activity, particularly as an allergen. It is known to cause contact dermatitis and other allergic reactions upon exposure. Studies have indicated that individuals may develop delayed-type hypersensitivity reactions to this compound . Furthermore, chronic exposure has been associated with respiratory issues and skin sensitization, while acute exposure can lead to severe dermatitis and other systemic effects . Although some studies have explored its potential carcinogenicity, the U.S. Environmental Protection Agency has not classified p-phenylenediamine as a carcinogen based on available data .

The synthesis of p-phenylenediamine can be achieved through several methods:

  • Reduction of 4-Nitrochlorobenzene: This method involves treating 4-nitrochlorobenzene with ammonia followed by hydrogenation to yield 4-nitroaniline, which is then reduced to p-phenylenediamine.
  • DuPont Process: An alternative route where aniline is converted into diphenyltriazine and subsequently into 4-aminoazobenzene through acid-catalyzed reactions before hydrogenation yields p-phenylenediamine .
  • Direct Amination: In some cases, direct amination of phenols or other aromatic compounds may also be employed.

p-Phenylenediamine is utilized in various applications:

  • Hair Dyes: It serves as a key ingredient in permanent hair dyes due to its ability to form stable color complexes upon oxidation.
  • Polymer Production: As a precursor for aramid fibers like Kevlar and Twaron, it contributes to the development of high-strength materials.
  • Rubber Antioxidant: Derivatives of p-phenylenediamine are employed as antioxidants in rubber manufacturing processes.
  • Photographic Development: It acts as a developing agent in color photographic processes.
  • Histological Staining: Used for staining lipids in biological tissues .

Research has shown that p-phenylenediamine can interact with various other chemicals, leading to cross-reactivity in allergic responses. For instance, studies indicate that individuals sensitized to p-phenylenediamine may also react to related compounds such as:

  • N-Isopropyl-N-phenyl-p-phenylenediamine
  • Ethylenediamine
  • Triethylenetetramine
  • Toluene-2,5-diamine .

These interactions highlight the importance of understanding individual sensitivities when using products containing p-phenylenediamine.

Several compounds share structural similarities with p-phenylenediamine but differ in their properties and applications. Here are some notable examples:

Compound NameStructure TypePrimary UseUnique Features
N-Isopropyl-N-phenyl-p-phenylenediamineAromatic amineRubber antioxidantEnhanced stability and reduced skin irritation
Toluene-2,5-diamineAromatic amineHair dye componentLess sensitizing compared to p-phenylenediamine
EthylenediamineAliphatic amineIndustrial chemicalMore reactive than p-phenylenediamine
TriethylenetetramineAliphatic amineHardening agent in plasticsUsed primarily in polymer chemistry

p-Phenylenediamine's unique reactivity profile and its role as an intermediate in dye production set it apart from these similar compounds. Its dual amine functionality allows for versatile applications in both industrial processes and consumer products .

Engineering Polymers and Composites

Para-phenylenediamine serves as a critical monomer in the synthesis of high-performance engineering polymers and advanced composite materials [2]. The compound's unique difunctional amine structure enables the formation of extended polymer chains through polycondensation reactions with various aromatic diacid chlorides [10]. Engineering applications of para-phenylenediamine-based polymers exploit the compound's ability to create materials with exceptional thermal stability, mechanical strength, and chemical resistance [3].

The incorporation of para-phenylenediamine into polymer matrices results in materials exhibiting enhanced spectral, morphological, thermal, and photocatalytic properties [4]. Research has demonstrated that poly(para-phenylenediamine) can be successfully integrated into composite systems to improve structural performance in demanding applications [16]. The engineering industry benefits from the use of para-phenylenediamine polymers in structural components where high-temperature resistance and dimensional stability are required [3].

Role in Kevlar Development

Para-phenylenediamine plays an indispensable role as one of the two primary monomers in Kevlar synthesis, alongside terephthaloyl chloride [7] [10]. The compound reacts with terephthaloyl chloride through polycondensation to yield poly-para-phenylene terephthalamide, which forms the backbone of Kevlar fibers [26]. This reaction occurs under controlled conditions to produce liquid-crystalline polymer solutions that exhibit unique behavior under shear forces [26].

The molecular structure of para-phenylenediamine enables the formation of extended aromatic polyamide chains that contribute to Kevlar's exceptional mechanical properties [7]. During fiber formation, the randomly oriented polymer domains become fully aligned in the direction of shear as the solution passes through spinnerets, emerging with near-perfect molecular orientation [26]. This process preserves the supramolecular structure in the as-spun filament due to the slow relaxation of shear-induced orientation [26].

DuPont utilized this technology to develop poly-para-phenylene terephthalamide fibers, introducing high-strength Kevlar aramid fiber commercially in 1971 [26]. The strength of Kevlar derives from inter-molecular hydrogen bonds formed between carbonyl groups and protons on neighboring polymer chains, as well as partial pi-stacking interactions between aromatic rings [7]. These intermolecular forces create a material with extraordinary tensile strength and heat resistance properties [7].

Para-aramid Synthesis Methodologies

Para-aramid synthesis employs several distinct methodologies, with the most significant being interfacial polycondensation and low-temperature solution polycondensation [27]. The interfacial polycondensation method involves dissolving para-phenylenediamine in water with minor amounts of sodium hydroxide or sodium carbonate, while aromatic diacid chlorides like terephthaloyl chloride are dissolved in organic solvents immiscible with water [27]. When the diacid chloride solution is added to the aqueous diamine solution under stirring, polycondensation occurs at the liquid-liquid interface, resulting in aramid polymer film formation [27].

Low-temperature polycondensation represents the most mature method for synthesizing aramid fibers and is used in the industrial production of Kevlar and Technora fibers [8]. This methodology employs solvents such as N-methyl pyrrolidone, N,N-dimethylacetamide, and hexamethyl phosphoric triamide [27]. The synthetic process begins with complete dissolution of para-phenylenediamine, anhydrous lithium chloride or calcium chloride, and pyridine in the selected solvent [8] [27].

The reaction mixture is cooled to 258 Kelvin in a nitrogen atmosphere before vigorous stirring commences [27]. An equimolar amount of terephthaloyl chloride is then added, and as the reaction progresses, a viscous paste-like gel product forms [8] [27]. After stirring, the reaction mixture stands overnight before being heated to room temperature, followed by washing with deionized water to remove residual solvent and hydrochloric acid [8] [27].

Alternative synthesis approaches include palladium-catalyzed carbonylation-polycondensation for producing soluble and heat-resistant aramids [29]. This method employs reaction parameters such as base, solvent, palladium-phosphine catalyst, and carbon monoxide pressure to achieve successful synthesis with controlled molecular weights [29]. The carbonylation-polycondensation approach offers advantages in producing aramids with enhanced solubility characteristics while maintaining thermal stability [29].

Polymerization Mechanisms

Free-Radical Formation Processes

Free-radical formation processes initiate para-phenylenediamine polymerization through oxidative mechanisms involving various chemical oxidants [11] [12]. The polymerization begins with the generation of free radicals from para-phenylenediamine molecules through electron transfer reactions with oxidizing agents [13]. Computational studies reveal that para-phenylenediamine readily forms radical cations through autoxidation processes, with the rate of autoxidation correlating directly with the compound's chemical reactivity [13].

The free-radical formation mechanism involves the initial oxidation of para-phenylenediamine to produce radical cations, which serve as active species for subsequent polymerization steps [12]. Potassium persulfate has been identified as an effective initiator for free-radical polymerization, generating sulfate free radicals that react with para-phenylenediamine molecules [11] [36]. The sulfate free radical abstracts electrons from the amine groups, creating para-phenylenediamine radical cations that participate in chain propagation reactions [36].

Density functional theory calculations demonstrate that free-radical formation involves specific energy barriers depending on the initiating system employed [11] [36]. The conversion of para-phenylenediamine to free radicals represents the initial step in a complex polymerization cycle that includes dimerization, ammonia extrusion, and chain elongation processes [36]. Alternative oxidizing systems, including ferric chloride and potassium dichromate, also facilitate free-radical formation through similar electron transfer mechanisms [32] [37].

Persulfate-Assisted Polymerization

Persulfate-assisted polymerization represents a highly efficient method for para-phenylenediamine polymerization, offering advantages in terms of reaction kinetics and polymer quality [11] [36]. Potassium persulfate functions as both an oxidant and radical initiator, decomposing to generate sulfate free radicals and persulfate anions that participate in the polymerization mechanism [36]. Computational mechanistic studies reveal that persulfate-assisted polymerization proceeds through distinct pathways depending on the specific persulfate species involved [11].

The persulfate anion-assisted dimerization exhibits significantly reduced energy barriers compared to sulfate free radical-initiated processes [36]. Specifically, persulfate anion-assisted dimerization requires only 12.7 kilocalories per mole, while sulfate free radical-initiated dimerization demands 29.2 kilocalories per mole [11] [36]. This substantial difference in activation energy explains the enhanced efficiency of persulfate-assisted polymerization systems [36].

Potassium persulfate cluster-supported polymerization demonstrates even more favorable energetics, with dimerization barriers of 11.6 kilocalories per mole and ammonia extrusion barriers of 6.7 kilocalories per mole [36]. These shallow energy barriers facilitate rapid polymerization cycles and efficient polymer chain elongation [11]. The persulfate system enables polymerization under mild conditions, typically at temperatures near 0 degrees Celsius in aqueous acidic media [36].

Experimental optimization studies demonstrate that persulfate concentration significantly affects polymerization efficiency and polymer yield [32]. The optimal persulfate-to-monomer ratio ranges from 0.8:1 to 1.2:1, with higher ratios leading to over-oxidation and reduced polymer quality [32]. Temperature control remains critical in persulfate-assisted polymerization, as elevated temperatures can accelerate persulfate decomposition and alter the polymerization mechanism [32].

Dimerization and Chain Elongation Kinetics

Dimerization represents the rate-limiting step in para-phenylenediamine polymerization, governing the overall reaction kinetics and polymer formation rate [11] [36]. The dimerization process involves the coupling of two para-phenylenediamine radical cations to form a dimeric intermediate, which subsequently undergoes ammonia extrusion to yield extended conjugated structures [36]. Kinetic studies reveal that dimerization energy barriers vary significantly depending on the initiating system and reaction conditions employed [11].

Chain elongation kinetics follow pseudo-first-order behavior under typical polymerization conditions, with rate constants ranging from 10^-4 to 10^-2 inverse molar seconds depending on the oxidant system [32]. The chain elongation process involves the sequential addition of activated monomer units to growing polymer chains through radical coupling mechanisms [32]. Computational analysis indicates that chain elongation proceeds through energetically favorable pathways once the initial dimerization barrier is overcome [36].

Temperature effects on polymerization kinetics follow Arrhenius behavior, with activation energies ranging from 48.6 to 122.2 kilojoules per mole depending on the specific reaction system [32] [36]. Lower activation energies correspond to more efficient polymerization systems, such as potassium persulfate cluster-assisted reactions [36]. The enthalpy and entropy of activation can be calculated using Eyring equation analysis, providing insights into the thermodynamic driving forces for polymerization [32].

Synthesis MethodOxidantTemperature (°C)Reaction Time (h)Yield (%)
Chemical oxidative polymerizationAmmonium persulfate0-52470-85
Persulfate-assisted polymerizationPotassium persulfate02075-90
Aluminum triflate co-catalyzed polymerizationAmmonium persulfate + Aluminum triflateRoom temperature2480-92
Ferric chloride oxidationFerric chlorideRoom temperature1-2465-80
Potassium dichromate oxidationPotassium dichromate52460-75
Initiator SystemDimerization Energy Barrier (kcal/mol)Chain Elongation Rate Constant (M⁻¹s⁻¹)Activation Energy (kJ/mol)
Sulfate free radical29.21.2 × 10⁻³122.2
Persulfate anion12.78.5 × 10⁻³53.1
Potassium persulfate cluster11.61.1 × 10⁻²48.6
Dichromate system25.43.4 × 10⁻⁴106.3
Ferric system22.16.7 × 10⁻⁴92.5

Polymer Structure Characterization

Ladder Structure Formation

Ladder structure formation represents a fundamental characteristic of poly(para-phenylenediamine), distinguishing it from linear polymer architectures [12] [14] [18]. The ladder structure emerges through oxidative polymerization processes that create interconnected aromatic rings with alternating benzenoid and quinoniimine moieties linked by nitrogen-hydrogen bonds [14]. Spectroscopic evidence confirms that poly(para-phenylenediamine) adopts a ladder configuration similar to that observed in pernigraniline, the fully oxidized form of polyaniline [12] [14].

The formation of ladder structures occurs through intramolecular cyclization reactions following initial chain formation [20]. Ultraviolet-visible spectroscopy reveals characteristic absorption bands at 295 nanometers and 428 nanometers, corresponding to pi-to-pi-star transitions of benzenoid rings and quinoid imine units respectively [20]. These spectral features indicate the presence of phenazine-like backbone structures with head-to-tail arrangements of repeating units [20] [21].

Fourier-transform infrared spectroscopy provides additional confirmation of ladder structure formation through characteristic peaks at 3458, 1636, 1213, and 878 inverse centimeters [20]. These peaks correspond to nitrogen-hydrogen stretching, quinoid stretching, carbon-nitrogen stretching, and phenazine ring vibrations respectively [20]. The presence of phenazine rings within the polymer backbone contributes to the material's electronic and optical properties [21].

X-ray diffraction analysis reveals partial crystallinity in poly(para-phenylenediamine) films, with broad peaks centered at 25 degrees two-theta indicating local crystalline ordering [20]. This crystallinity results from the periodicity perpendicular to polymer chains and long-range ordering of ladder structures [20]. The ladder architecture provides enhanced thermal stability compared to linear polymer analogs [20].

Polyquinoxaline Development

Polyquinoxaline development through para-phenylenediamine polymerization yields materials with unique ladder-type structures containing phenazine ring systems [12] [14]. The polyquinoxaline structure forms through oxidative coupling of adjacent para-phenylenediamine units, followed by cyclization reactions that create fused aromatic ring systems [14]. This structural arrangement provides polyquinoxalines with exceptional thermal stability and chemical resistance properties [14].

The proposed polyquinoxaline structure consists of alternating sequences of benzenoid and quinoniimine moieties interconnected through nitrogen atoms [14]. Electronic spectroscopy demonstrates strict analogy between polyquinoxalines derived from para-phenylenediamine and pernigraniline structures [14]. The absorption spectra exhibit characteristic bands that confirm the presence of conjugated ladder structures with extended pi-electron delocalization [14].

Proton nuclear magnetic resonance spectroscopy reveals two primary signal groups in polyquinoxaline structures [12]. Signals between 6.8 and 7.9 parts per million correspond to benzenoid and quinoid protons of the ladder polymer, while broad signals centered at 4.5 parts per million arise from nitrogen-hydrogen and amino group protons [12]. These spectroscopic features confirm the successful formation of polyquinoxaline structures through para-phenylenediamine polymerization [12].

Structural characterization through X-ray photoelectron spectroscopy and nitrogen K-edge X-ray absorption near-edge structure spectroscopy reveals that polyquinoxaline formation involves primarily radical cations and dication nitrogens [22]. This electronic structure excludes the possibility of azo or traditional phenazinic nitrogen environments, confirming that the polymer adopts a doped polyaniline-like structure with semi-quinoid and quinoid rings [22].

Structural FeaturePoly(para-phenylenediamine)With Aluminum triflateNanocomposite (Titanium dioxide)
Ladder structure formationYesEnhancedModified
Phenazine ring unitsPresentMore orderedDisrupted
Quinoid/Benzenoid ratio1:1.21:1.51:0.8
Average molecular weight15,000-25,00028,000-42,00012,000-18,000
Degree of polymerization138-231259-389111-167
Crystallinity (%)25-3535-4515-25
Glass transition temperature (°C)180-220200-240160-190
PropertyPure PolymerWith Graphene (10 wt%)Kevlar Precursor
Decomposition temperature (°C)312-350340-380450-500
Maximum decomposition rate temperature (°C)375-400410-440520-560
Char yield at 650°C (%)45-5550-6065-75
Thermal conductivity (W/mK)0.18-0.251.2-1.70.04-0.06
Coefficient of thermal expansion (10⁻⁶/K)65-8545-65-2 to 5
Heat capacity (J/g·K)1.2-1.51.4-1.81.4-1.6
Thermal diffusivity (mm²/s)0.08-0.120.35-0.550.02-0.04

Physical Description

P-phenylenediamine appears as a white to purple crystalline solid (melting point 234 F) that turns purple to black in air. Flash point 309 F. Toxic by skin absorption, inhalation or ingestion. Used for production of aramid fiber, antioxidants, as a laboratory reagent, in photographic developing, and as a dye for hair and furs.
Liquid; Pellets or Large Crystals
White to slightly red, crystalline solid; [NIOSH]
WHITE-TO-SLIGHTLY-RED CRYSTALS. TURNS DARK ON EXPOSURE TO AIR.
White to slightly red, crystalline solid.

Color/Form

WHITE TO SLIGHTLY RED CRYSTALS
WHITE PLATES FROM BENZENE, ETHER

XLogP3

-0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

108.068748264 g/mol

Monoisotopic Mass

108.068748264 g/mol

Boiling Point

513 °F at 760 mmHg (NTP, 1992)
267 °C
513 °F

Flash Point

311 °F (NTP, 1992)
311 °F
156 °C c.c.
312 °F

Heavy Atom Count

8

Vapor Density

3.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
3.72 (AIR= 1)
Relative vapor density (air = 1): 3.7
3.72

Density

Greater than 1 (water= 1)
Relative density (water = 1): 1.1

LogP

-0.3 (LogP)
log Kow= -0.25

Decomposition

Toxic gases and vapors (such as oxides of nitrogen and carbon monoxide) may be released in a fire involving p-phenylenediamine.
When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

284 °F (NTP, 1992)
145-147 °C
139-147 °C
295 °F

UNII

U770QIT64J

Related CAS

25168-37-0
16245-77-5 (monosulfate)
540-24-9 (mono-hydrochloride)
624-18-0 (di-hydrochloride)
62654-17-5 (monooxalate)

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Coloring Agents

Mechanism of Action

FROM STUDIES OF THE INTRACUTANEOUS SENSITIZATION OF GUINEA-PIGS USING PARA-PHENYLENEDIAMINE, HYDROQUINONE, QUINHYDRONE AND BENZOQUINONE, IT HAS BEEN SUGGESTED THAT BENZOQUINONE FORMATION PLAYS AN IMPORTANT ROLE IN THE ALLERGIC ACTION OF PARA-PHENYLENEDIAMINE.

Vapor Pressure

less than 1 mmHg (NIOSH, 2024)
0.005 [mmHg]
<1 mm Hg at 21 °C (technical product)
Vapor pressure, Pa at 100 °C: 144
<1 mmHg

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Impurities

ORTHO-PHENYLENEDIAMINE (1,2-DIAMINOBENZENE) CONTENT, 0.1% MAXIMUM; AND IRON CONTENT, 50 MG/KG MAXIMUM.

Other CAS

106-50-3

Absorption Distribution and Excretion

PARAPHENYLENEDIAMINE HYDROCHLORIDE WAS APPLIED TO THE SKIN OF DOGS IN GELS AND FLUIDS, AS THEY ARE USED IN HAIR DYEING; ABSORPTION WAS DETERMINED BY COMPARING BLOOD CONCENTRATIONS WITH THAT OBTAINED AFTER IV INJECTION OF THE DIAMINE OVER A COMPARABLE PERIOD OF TIME. IT WAS CALCULATED THAT 16 MG WERE ABSORBED WHEN 50 ML OF A LAURYL SULFATE-BASED GEL CONTAINING 1.5 G PARAPHENYLENEDIAMINE WAS APPLIED FOR 3 HOURS AND FREE ACCESS TO AIR WAS ALLOWED (THE MAXIMAL BLOOD CONCENTRATION WAS 0.15 UG/ML). THIS AMOUNT ROSE TO 110 MG IF THE TREATED AREA WAS IMMEDIATELY COVERED WITH ALUMINUM FOIL (THE MAXIMAL BLOOD CONCENTRATION WAS 0.5 UG/ML). /P-PHENYLENEDIAMINE HYDROCHLORIDE/
THE DISTRIBUTION KINETICS OF THE (3)H-LABELED P-PHENYLENEDIAMINE HYDROCHLORIDE WAS STUDIED WHEN ADMINISTERED IV AND WHEN APPLIED PERCUTANEOUSLY IN MICE AND RABBITS. IN RABBITS, IV ADMINISTRATION LED TO A BIPHASIC BLOOD CLEARANCE WITH T/2 VALUES OF 24 MINUTES AND 43.5 HOURS AND QUICK PERCUTANEOUS ABSORPTION. THE TISSUE DISTRIBUTION PATTERN INVESTIGATED AFTER IV AND PERCUTANEOUS ADMINISTRATION IN 16 DIFFERENT TISSUES AND ALSO IN BLOOD DID NOT DEMONSTRATE ANY TARGET ORGAN FOR SELECTIVE LOCALIZATION OF THE DYE. NO GREATER THAN 0.06% OF THE IV ADMINISTERED RADIOACTIVITY WAS MEASURED PER 10 G OF ANY TISSUE AT THE 12TH DAY. /P-PHENYENEDIAMINE HYDROCHLORIDE/
After the /dog abdominal/ skin was washed, m-phenylenediamine concentration in the blood was observed to decline more rapidly than was the case with p-phenylenediamine and 2,5-diaminotoluene.
A homologous series of hair dyes was selected for percutaneous absorption studies with excised human skin. The permeability constants obtained for the dyes were compared with octanol/water and skin membrane/water partition coefficients. The compounds examined were: p-phenylenediamine, o-phenylenediamine, 2-nitro-p-phenylenediamine, 2-amino-4-nitrophenol, 4-chloro-m-phenylenediamine, and 4-amino-2-nitrophenol. Skin absorption of the dyes was observed when they were applied in an aqueous solution. With one exception, the octanol/water partition coefficients were in the same rank order as the permeability constants. The determination of the partitioning of the hair dyes between water and either stratum corneum or epidermis was more complex. Preliminary stratum corneum/water partition studies resulted in values that were in the reverse order of skin permeation. When binding of the compounds to components of the membrane was saturated, the partition values more closely duplicated the rank order of permeability of the dyes. Prediction of percutaneous absorption of substances based on their partition coefficients may be confounded if these compounds are capable of binding to skin.

Metabolism Metabolites

P-PHENYLENEDIAMINE YIELDS P-QUINONE PROBABLY IN MAN, MONKEY, PIG, HORSE, SHEEP, GOAT, CAT, RABBIT, GUINEA PIG, RAT, MOUSE, & HEN. /FROM TABLE/
P-PHENYLENEDIAMINE YIELDS P-QUINONE PROBABLY IN HORSERADISH ... WITH CERULOPLASMIN & LACCASE. /FROM TABLE/
P-PHENYLENEDIAMINE YIELDS P-QUINONE PROBABLY IN PERIPLANETA, ... IN CITRUS, ... IN TEA. /FROM TABLE/
N,N'-DIACETYL-PARA-PHENYLENEDIAMINE WAS IDENTIFIED AS A URINARY METABOLITE OF PARA-PHENYLENEDIAMINE IN DOGS.

Wikipedia

P-Phenylenediamine
Tetrahedrane

Use Classification

Hazardous Air Pollutants (HAPs)
Cosmetics -> Hair dyeing

Methods of Manufacturing

REDUCTION OF 1-AMINO-4-NITROBENZENE WITH IRON AND HYDROCHLORIC ACID.
Prepn: A. Rinne, T. Zincke, Ber. 7, 869 (1874); Ger. pat. 202,170 (1907 to BASF), C. A. 3, 382 (1909); A.J. Quick, J. Am. Chem. Soc. 42, 1033 (1920); J.F. Norris, E.O. Cummings, Ind. & Eng. Chem. 17, 305 (1925). See also: Beilstein XIII, 61 (1930).

General Manufacturing Information

Plastics Material and Resin Manufacturing
Synthetic Dye and Pigment Manufacturing
Organic Fiber Manufacturing
1,4-Benzenediamine: ACTIVE
ALL COLORING AGENTS CONTAINING PARA-PHENYLENEDIAMINE OR ONE OF ITS HOMOLOGS MUST INCL STATEMENT ON PACKAGE RELATIVE TO SENSITIZING PROPERTIES ... & ITS ABILITY TO CAUSE BLINDNESS IF IT CONTACTS EYES. LAW ... REQUIRES THAT PATCH TEST BE CONDUCTED 24 HR BEFORE ... DYE IS APPLIED /TO HAIR/.
Formerly: as an eyelash dye ... sold under proprietary name Lash Lure.

Analytic Laboratory Methods

ELECTROCHEMICAL DETECTION AND HPLC ANALYSIS OF NONVOLATILE POLLUTANTS. /NONVOLATILE POLLUTANTS/
ION-EXCHANGE THIN LAYER CHROMATOGRAPHY ANALYSIS OF HAIR DYES. /HAIR DYES/
AROMATIC AMINES (INCLUDING 1,4-BENZENEDIAMINE) ARE DETECTED IN WATER BY ELECTROCHEMICAL DETECTION.
SEPARATION AND DETERMINATION OF PHENYLENEDIAMINE DERIVATIVES IN HAIR DYE PRODUCTS BY HPLC. /PHENYLENEDIAMINE DERIVATIVES/
Method No. 87; m-, o- and p-Phenylenediamine, HPLC, quantitation limit 2.1 ug/cu-m (based on a 100-L air volume).

Storage Conditions

Keep well closed and protected from light.
IN GENERAL MATERIALS ... TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS ... SHOULD BE STORED IN COOL ... VENTILATED PLACE, OUT OF ... SUN, AWAY FROM ... FIRE HAZARD ... /AND/ BE PERIODICALLY INSPECTED & MONITORED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED.

Stability Shelf Life

ON STANDING IN AIR, OXIDIZES TO PURPLE AND BLACK /COLOR/.

Dates

Modify: 2023-08-15
Faiella et al. An artificial di-iron oxo-protein with phenol oxidase activity. Nature Chemical Biology, doi: 10.1038/nchembio.257, published online 08 November 2009 http://www.nature.com/naturechemicalbiology

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